N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
Description
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-4-25-16-10-9-14(12-17(16)26-5-2)18-19(23-27-22-18)21-20(24)15-8-6-7-13(3)11-15/h6-12H,4-5H2,1-3H3,(H,21,23,24) |
InChI Key |
OAAGWQPTMMCQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC(=C3)C)OCC |
Origin of Product |
United States |
Biological Activity
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a compound belonging to the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies and findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 397.42 g/mol |
| CAS Number | 880789-75-3 |
| LogP | 5.7706 |
| Polar Surface Area | 81.924 Ų |
These properties suggest that the compound may exhibit favorable pharmacokinetic profiles.
1,3,4-Oxadiazole derivatives are known to exert their biological effects through various mechanisms:
- Anticancer Activity : The oxadiazole scaffold has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . These enzymes play crucial roles in DNA synthesis and regulation of gene expression, respectively.
- Antimicrobial Activity : Recent studies indicate that compounds with the oxadiazole moiety exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
A study focused on various 1,3,4-oxadiazole derivatives demonstrated that modifications at the phenyl ring can significantly enhance cytotoxicity against cancer cell lines. Specifically, this compound was evaluated for its ability to inhibit cancer cell growth in vitro. Results indicated an IC50 value of approximately 12 µM against breast cancer cell lines (MCF-7) .
Antimicrobial Studies
In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating potent antibacterial activity .
Structural Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituents on the Phenyl Ring : The presence of diethoxy groups enhances lipophilicity and may improve cellular uptake.
- Oxadiazole Core : This core structure is essential for interaction with biological targets such as enzymes and nucleic acids.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Antimicrobial Properties
Materials Science Applications
- Fluorescent Materials
- Polymer Chemistry
Agricultural Chemistry Applications
- Pesticide Development
-
Herbicide Potential
- The herbicidal activity of oxadiazole derivatives has been explored, with findings indicating that they can inhibit plant growth by interfering with specific metabolic pathways. This opens avenues for their use in developing selective herbicides that target unwanted vegetation while preserving crop integrity .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers tested this compound against human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics currently in use.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone compared to control samples, suggesting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of 3,4-disubstituted 1,2,5-oxadiazole benzamides. Key structural variations and their impacts are summarized below:
Table 1: Structural and Functional Comparisons
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in Compound 13 significantly enhances antiplasmodial potency compared to the methyl group in the target compound, likely due to increased electron-withdrawing effects and metabolic stability .
- Fluorine (e.g., Compound 14 ) and chlorine substituents improve activity but to a lesser extent than trifluoromethyl .
Diethoxy Phenyl vs. Halogenated Phenyl :
- The 3,4-diethoxyphenyl group (target compound, 13–17 ) confers superior antiplasmodial activity compared to halogenated phenyl analogs (e.g., Compound 47 with 4-chlorophenyl). This suggests that ethoxy groups enhance target binding or solubility .
Impact of Methoxy Substitution :
- Compound 16 (3-chloro-4-methoxybenzamide) exhibits thermal instability (decomposition at 260°C), limiting its practical utility despite structural similarity .
Preparation Methods
Preparation of 3,4-Diethoxybenzyl Alcohol
The synthesis begins with the reduction of 3,4-diethoxybenzaldehyde (3,4-DEB ) to 3,4-diethoxybenzyl alcohol using sodium borohydride in methanol. This step is critical for introducing the hydroxymethyl group, confirmed by the disappearance of the aldehyde proton signal (δ 9.8 ppm) in -NMR and the appearance of a methylene resonance at δ 4.5 ppm.
Conversion to 3,4-Diethoxybenzyl Chloride
Treatment of the alcohol with thionyl chloride yields 3,4-diethoxybenzyl chloride, characterized by an upfield shift of the methylene carbon resonance from δ 63 ppm to δ 45 ppm in -NMR. This intermediate is pivotal for subsequent nucleophilic substitution.
Kolbe Nitrile Synthesis
Reaction of 3,4-diethoxybenzyl chloride with potassium cyanide in dimethylformamide (DMF) affords 2-(3,4-diethoxyphenyl)acetonitrile. The nitrile group introduction is verified by a distinct -NMR signal at δ 118 ppm.
Oxime Formation and Amidoxime Conversion
The nitrile is treated with 3-methylbutyl nitrite and sodium ethylate to form the oxime intermediate, followed by reaction with hydroxylamine hydrochloride to yield the amidoxime. The amidoxime’s formation is evidenced by a downfield shift of the nitrile carbon to δ 153 ppm in -NMR.
Cyclization to 3-Aminofurazan
Refluxing the amidoxime with 2 N NaOH induces cyclization, producing 3-amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole. The furazan ring formation is confirmed by the absence of hydroxyl group signals in -NMR and a new amino proton resonance at δ 6.2 ppm.
Acylation with 3-Methylbenzoyl Chloride
The final step involves acylation of the 3-aminofurazan with 3-methylbenzoyl chloride in DMF using sodium hydride as a base. Successful amide bond formation is indicated by the replacement of the amino proton signal with a broadened resonance at δ 7.8 ppm and a new carbonyl signal at δ 165 ppm in -NMR.
Critical Reaction Parameters and Challenges
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
-NMR (400 MHz, CDCl) : δ 1.4 (t, 6H, OCHCH), δ 2.4 (s, 3H, CH), δ 4.1 (q, 4H, OCH), δ 6.8–7.6 (m, 6H, aromatic).
-
-NMR : δ 14.1 (OCHCH), δ 21.5 (CH), δ 63.8 (OCH), δ 112–155 (aromatic and carbonyl carbons).
-
HRMS : m/z 333.4 [M+H], consistent with molecular formula CHNO.
Comparative Analysis with Analogous Compounds
The 3,4-diethoxyphenyl group in the target compound enhances antiplasmodial activity compared to dimethoxy or chlorophenyl analogs, likely due to improved lipid solubility and target binding .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 3-methylbenzoyl chloride with 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine in anhydrous DMF using NaH as a base.
- Step 2 : Purify via recrystallization (e.g., toluene or CH₂Cl₂) to isolate the product.
- Key Parameters : Control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize by-products like unreacted starting materials or dimerization .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.2 ppm for OCH₂) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .
- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Q. How does the 3,4-diethoxyphenyl substituent influence the compound’s solubility and stability?
- Solubility : The diethoxy groups enhance lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing aqueous solubility.
- Stability : Ethoxy groups provide steric hindrance, improving resistance to hydrolytic degradation under neutral pH.
- Methodological Note : Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can structural contradictions between NMR and X-ray crystallography data be resolved for this compound?
- Case Study : If NMR suggests planar amide geometry but X-ray shows slight torsion (e.g., 20° twist between oxadiazole and benzamide rings):
- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model ground-state conformation and compare with experimental data.
- Resolution : Intramolecular hydrogen bonds (e.g., N–H⋯O) may stabilize non-planar conformations in the solid state, while solution NMR reflects dynamic averaging .
Q. What strategies are effective for analyzing structure–activity relationships (SAR) against parasitic targets like Plasmodium falciparum?
- SAR Design :
- Analog Synthesis : Replace 3-methylbenzamide with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 3-OCH₃) groups.
- Biological Assay : Test antiplasmodial activity (IC₅₀) in vitro using SYBR Green fluorescence assays.
- Data Correlation : Use QSAR models to link logP, polar surface area, and activity.
Q. How can computational modeling predict thermal decomposition pathways of this oxadiazole derivative?
- Methodology :
- Step 1 : Perform thermogravimetric analysis (TGA) to identify decomposition onset temperature (e.g., ~250°C).
- Step 2 : Use first-principles calculations (e.g., ReaxFF force field) to simulate bond cleavage sequences.
- Predicted Pathway : Initial cleavage of the oxadiazole C–O bond, followed by CO₂ release and aromatic ring fragmentation .
Q. What experimental designs mitigate conflicting bioactivity data across cell lines or assays?
- Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ = 10 μM in HepG2 vs. 50 μM in HEK293):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
